molecular formula C15H12BrN5OS B3550973 4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide

4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide

Cat. No. B3550973
M. Wt: 390.3 g/mol
InChI Key: WMQOJGYLNHNREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide” belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring . It also contains a tetrazole ring, which is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a tetrazole ring, and a thioether linkage connecting the benzamide and tetrazole rings . The bromine atom on the benzyl group would be a significant feature, likely impacting the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides and tetrazoles are both reactive classes of compounds. Benzamides can undergo hydrolysis to yield benzoic acid and the corresponding amine . Tetrazoles can participate in various reactions such as cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms in the tetrazole ring could result in hydrogen bonding interactions . The bromine atom is a heavy atom that could contribute to the compound’s overall molecular weight .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

As with any chemical compound, handling “4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study and application of “4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide” could be a potential area of research in the future. Given its complex structure, it might have interesting biological or chemical properties that could be explored .

properties

IUPAC Name

4-[5-[(2-bromophenyl)methylsulfanyl]tetrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5OS/c16-13-4-2-1-3-11(13)9-23-15-18-19-20-21(15)12-7-5-10(6-8-12)14(17)22/h1-8H,9H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQOJGYLNHNREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide
Reactant of Route 2
4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide
Reactant of Route 3
4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide
Reactant of Route 4
4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide
Reactant of Route 5
4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide
Reactant of Route 6
4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.